

Application Notes and Protocols for UM-164 In Vitro Cell Culture

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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

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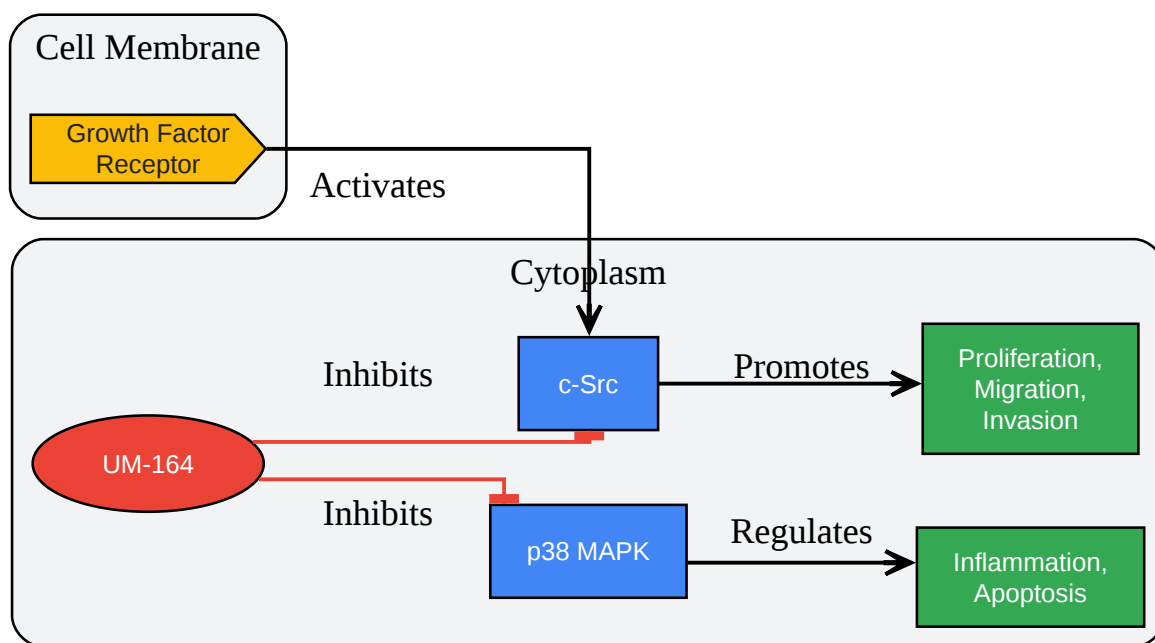
For Researchers, Scientists, and Drug Development Professionals

Introduction

UM-164 is a potent, dual-specific kinase inhibitor targeting the inactive (DFG-out) conformation of c-Src and p38 MAP kinase.^{[1][2]} This unique binding mode contributes to its efficacy and has shown significant promise in preclinical studies, particularly against triple-negative breast cancer (TNBC) and glioma.^{[1][3]} **UM-164** has demonstrated potent antiproliferative, anti-migratory, and anti-invasive activities in various cancer cell lines.^{[1][3]} These application notes provide detailed protocols for the in vitro use of **UM-164** in cancer cell culture models.

Mechanism of Action

UM-164 functions as a dual inhibitor of the c-Src and p38 kinase families.^{[1][2]} By binding to the inactive conformation of these kinases, **UM-164** not only blocks their catalytic activity but can also alter their non-catalytic functions, such as protein localization within the cell.^{[1][2]} The dual inhibition of c-Src and p38 has been shown to be more effective than targeting either kinase alone in TNBC models.^{[1][2]}



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Caption: Signaling pathway inhibited by **UM-164**.

Data Presentation

Cell Line	Cancer Type	Assay Type	IC50 / GI50 (µM)	Treatment Duration (hours)	Reference
TNBC Panel	Triple-Negative Breast Cancer	Cell Proliferation	Average GI50 = 0.160	Not Specified	[1]
LN229	Glioma	Cell Viability (CCK8)	10.07	24	[3]
6.20	48	[3]			
3.81	72	[3]			
SF539	Glioma	Cell Viability (CCK8)	3.75	24	[3]
2.68	48	[3]			
1.23	72	[3]			
GBM1492	Primary Glioblastoma	Cell Viability (CCK8)	Not Specified	24, 48, 72	[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of drug potency.

Experimental Protocols

This protocol provides a general guideline for culturing cancer cell lines and treating them with **UM-164**. Specific media and conditions may vary based on the cell line.

Materials:

- Cancer cell lines (e.g., MDA-MB-231 for TNBC, LN229 for glioma)
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **UM-164** (stock solution prepared in DMSO)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell culture flasks or plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
- Resuspend the cell pellet and count the cells.
- Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a predetermined density.
- Allow the cells to adhere overnight in the incubator.
- **UM-164** Treatment: Prepare serial dilutions of **UM-164** in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically $\leq 0.1\%$.
- Remove the old medium from the cells and add the medium containing the desired concentrations of **UM-164** or vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).^[3]

This protocol measures the cytotoxic or cytostatic effects of **UM-164**.

Materials:

- Cells cultured and treated with **UM-164** in a 96-well plate (as per Protocol 1)
- Cell Counting Kit-8 (CCK8) reagent

- Microplate reader

Procedure:

- Following the treatment period, add 10 µL of CCK8 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol is used to assess the effect of **UM-164** on target protein expression and phosphorylation.

Materials:

- Cells cultured and treated with **UM-164** in 6-well plates (as per Protocol 1)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-c-Src, anti-c-Src, anti-phospho-p38, anti-p38, GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

This assay evaluates the long-term effect of **UM-164** on the proliferative capacity of single cells.

Materials:

- Cells cultured and treated with **UM-164** at low concentrations (e.g., 50 nM and 100 nM)[3]
- Complete growth medium
- Crystal violet staining solution

Procedure:

- Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
- Treat the cells with low concentrations of **UM-164** or vehicle control.
- Culture the cells for an extended period (e.g., 14 days), replacing the medium with fresh **UM-164**-containing or control medium every 3-4 days.[3]
- When visible colonies have formed, wash the wells with PBS.

- Fix the colonies with methanol and stain with crystal violet.
- Wash away the excess stain, allow the plates to dry, and count the number of colonies.

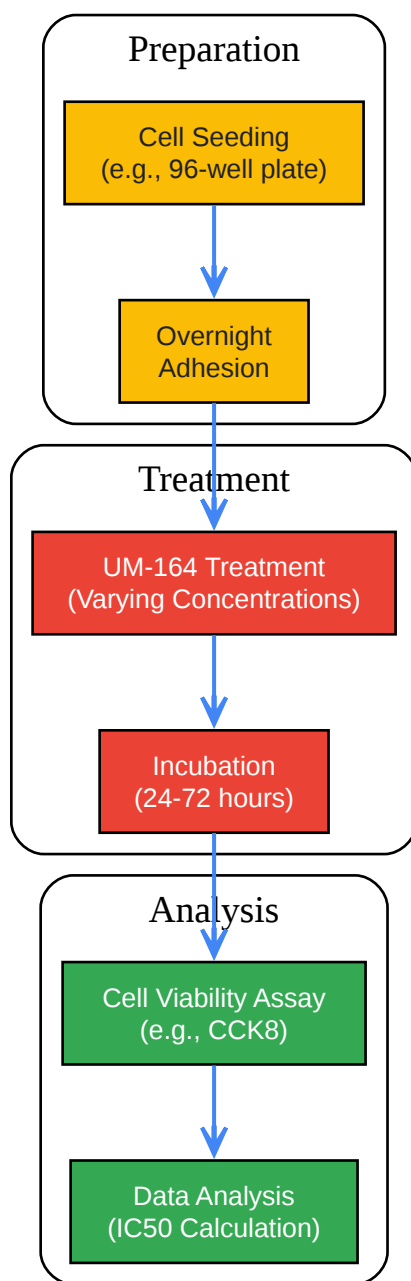
This protocol assesses the effect of **UM-164** in a more physiologically relevant three-dimensional model.

Materials:

- Ultra-low attachment cell culture plates
- 3D culture medium
- **UM-164**

Procedure:

- Plate glioma cells in ultra-low attachment plates with 3D culture medium.[3]
- Allow spheroids to form over several days.
- Treat the established spheroids with **UM-164** or vehicle control.
- Continue to culture for a designated period (e.g., 12 days), monitoring the size and morphology of the spheroids.[3]
- The number and size of the spheroids can be quantified to determine the inhibitory effect of **UM-164**. [3]



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Caption: A typical experimental workflow for **UM-164**.

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